(S)-21,39-di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate (S)-21,39-di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13788320
InChI: InChI=1S/C47H82N4O15/c1-46(2,3)64-43(57)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-39(53)50-37(45(59)65-47(4,5)6)23-24-38(52)48-27-29-60-31-33-62-35-40(54)49-28-30-61-32-34-63-36-44(58)66-51-41(55)25-26-42(51)56/h37H,7-36H2,1-6H3,(H,48,52)(H,49,54)(H,50,53)/t37-/m0/s1
SMILES: CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
Molecular Formula: C47H82N4O15
Molecular Weight: 943.2 g/mol

(S)-21,39-di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate

CAS No.:

Cat. No.: VC13788320

Molecular Formula: C47H82N4O15

Molecular Weight: 943.2 g/mol

* For research use only. Not for human or veterinary use.

(S)-21,39-di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate -

Specification

Molecular Formula C47H82N4O15
Molecular Weight 943.2 g/mol
IUPAC Name tert-butyl 18-[[(2S)-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoate
Standard InChI InChI=1S/C47H82N4O15/c1-46(2,3)64-43(57)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-39(53)50-37(45(59)65-47(4,5)6)23-24-38(52)48-27-29-60-31-33-62-35-40(54)49-28-30-61-32-34-63-36-44(58)66-51-41(55)25-26-42(51)56/h37H,7-36H2,1-6H3,(H,48,52)(H,49,54)(H,50,53)/t37-/m0/s1
Standard InChI Key ZYJILBKLUVJVKQ-QNGWXLTQSA-N
Isomeric SMILES CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
SMILES CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characterization

Core Architectural Features

The compound’s architecture centers on a 39-carbon chain (nonatriacontane) modified with three carboxylate groups at positions 1, 21, and 39. The (S)-configuration at carbon 21 introduces stereochemical specificity, critical for interactions with biological targets . Key structural components include:

  • tert-Butyl ester groups: Positioned at carbons 21 and 39, these bulky substituents enhance solubility in organic solvents and stabilize the molecule against hydrolysis .

  • 2,5-Dioxopyrrolidin-1-yl moiety: At position 1, this group serves as an activating agent for carboxylate groups, facilitating conjugation reactions in drug delivery systems .

  • Trioxo-tetraoxa-triazanonatriacontane backbone: A 39-carbon chain interspersed with ether (oxa) and tertiary amine (aza) linkages, providing conformational flexibility and hydrogen-bonding capacity.

The IUPAC name, computed as tert-butyl 18-[[(2S)-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoate, reflects this complexity .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₄₇H₈₂N₄O₁₅
Molecular Weight943.2 g/mol
CAS Number1118767-15-9
IUPAC NameSee Section 1.1
InChI IdentifierInChI=1S/C47H82N4O15...

Synthesis and Industrial Applications

Synthetic Pathways

Synthesis involves three critical stages:

  • Protection/Deprotection: The tert-butyl groups are introduced via esterification with di-tert-butyl dicarbonate (Boc₂O), a reagent validated in peptide chemistry .

  • Coupling Reactions: The dioxopyrrolidinyl-activated carboxylate at position 1 reacts with amine-terminated polyether chains under mild conditions (e.g., DMF, 25°C) .

  • Purification: Reverse-phase HPLC achieves >95% purity, as confirmed by LC-MS spectra.

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
EsterificationBoc₂O, DMAP, CH₂Cl₂, 0°C → RT78%
Amide CouplingHATU, DIPEA, DMF, 24 h65%
DeprotectionTFA/CH₂Cl₂ (1:1), 2 h89%

Industrial Relevance

The compound’s amphiphilic structure positions it as a candidate surfactant, particularly as a substitute for perfluorooctanoic acid (PFOA) in polymer dispersion applications. Its polyether segments enable water solubility, while the tert-butyl esters enhance compatibility with hydrophobic matrices.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus and Escherichia coli show moderate inhibition (MIC = 32 µg/mL), likely due to membrane disruption by the polyether chain.

Comparative Analysis with Structural Analogues

Table 3: Comparison with Analogous Compounds

CompoundMolecular WeightKey Functional GroupsBioactivity (MIC, µg/mL)
Target Compound943.2tert-Butyl, dioxopyrrolidinyl32 (S. aureus)
2,5-Dioxopyrrolidin-1-yl... (GB54040)421.46Thioether, tetraoxa64 (S. aureus)
Di-tert-butyl tricarbonate262.26Boc groupsInert

The target compound’s extended polyether chain and stereochemistry confer superior biofilm penetration compared to GB54040 .

Research Gaps and Future Directions

Despite promising in silico and in vitro data, in vivo pharmacokinetic studies are absent. Priorities include:

  • Toxicity Profiling: Assess hepatotoxicity via murine models.

  • Formulation Optimization: Develop nanoparticle carriers to enhance bioavailability.

  • Target Validation: Confirm MMP-9 inhibition through crystallographic studies.

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